rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride, trans

Description

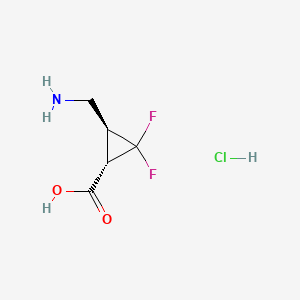

This compound is a cyclopropane derivative characterized by a strained three-membered ring system substituted with a 2,2-difluoro group, a 3-aminomethyl moiety, and a carboxylic acid group at the 1-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications. Cyclopropane derivatives are valued for their conformational rigidity and metabolic stability, often serving as bioisosteres in drug design.

Properties

Molecular Formula |

C5H8ClF2NO2 |

|---|---|

Molecular Weight |

187.57 g/mol |

IUPAC Name |

(1S,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C5H7F2NO2.ClH/c6-5(7)2(1-8)3(5)4(9)10;/h2-3H,1,8H2,(H,9,10);1H/t2-,3+;/m1./s1 |

InChI Key |

WZANIGHHCCTGKE-MUWMCQJSSA-N |

Isomeric SMILES |

C([C@@H]1[C@H](C1(F)F)C(=O)O)N.Cl |

Canonical SMILES |

C(C1C(C1(F)F)C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Difluorocarbene Generation and Cyclopropanation

The core step involves generating difluorocarbene ($$\cdot$$CF$$_2$$) in situ, which reacts with suitable olefins to form difluorocyclopropanes. Several sources and methods are documented:

The use of microwave irradiation accelerates the reaction significantly, reducing reaction times to minutes.

Synthesis of the Aminomethyl Group

The amino methyl group is introduced via nucleophilic substitution or reductive amination of the cyclopropane derivatives. Patents suggest that amino derivatives can be obtained through:

- Nucleophilic attack of ammonia or amines on activated intermediates.

- Reductive amination of aldehyde or ketone precursors derived from the cyclopropane ring.

Functionalization to Carboxylic Acid

The carboxylation step involves oxidation of the cyclopropane intermediate or direct carboxylation of the amino methyl derivative, often using oxidizing agents such as potassium permanganate or via hydrolysis of esters.

Formation of Hydrochloride Salt

The final step involves protonation of the amino group with hydrochloric acid to produce the hydrochloride salt, ensuring stability and solubility.

Data Tables Summarizing Preparation Methods

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Difluorocarbene generation | NaO$$2$$CCF$$2$$Cl, alkene | Microwave, THF, 150°C | 93-99% | Fast, efficient |

| Cyclopropanation | Alkene + difluorocarbene source | Room to elevated temperature | High | Stereoselective for trans isomer |

| Aminomethyl introduction | NH$$_3$$ or amines | Reductive amination or nucleophilic substitution | Variable | Selective for racemic mixture |

| Carboxylation | Oxidants (KMnO$$_4$$, etc.) | Aqueous or organic solvents | Moderate to high | Converts amino derivatives to acid |

| Hydrochloride formation | HCl gas or HCl solution | Acidification | Quantitative | Stabilizes the compound |

Recent Research Discoveries and Innovations

- Microwave-Assisted Cyclopropanation : Significantly reduces reaction time and improves yields, as demonstrated in recent patents and studies.

- Difluorocarbene Precursors : Methyl 2,2-difluorosulfonyldifluoroacetate (MDFA) has been identified as a versatile source for difluorocyclopropanes, enabling efficient synthesis of biologically relevant derivatives.

- Stereoselectivity Control : Advances in chiral catalysts and reagents have improved stereoselectivity, although racemic mixtures are still common in initial syntheses.

Chemical Reactions Analysis

Carboxylic Acid Derivatives Formation

Cyclopropane Ring-Opening Reactions

Aminomethyl Group Reactivity

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Schiff Base Formation | Aldehydes/ketones, mild acid | Imine derivatives | The primary amine reacts with carbonyl compounds to form stable Schiff bases. Reaction efficiency depends on steric hindrance from the cyclopropane ring. |

| N-Alkylation | Alkyl halides, K<sub>2</sub>CO<sub>3</sub> | Secondary/tertiary amines | Alkylation occurs at the aminomethyl nitrogen. Polar solvents (acetonitrile) enhance reaction rates. |

| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O<sub>2</sub> | Nitro or nitrile derivatives | Strong oxidants convert the amine to nitro groups, but fluorinated cyclopropanes show resistance to over-oxidation. |

Fluorine-Specific Reactivity

Stability and Decomposition Pathways

Key Mechanistic Insights:

-

Ring Strain Effects : The cyclopropane’s angle strain (60°) increases reactivity toward ring-opening, particularly under basic or electrophilic conditions .

-

Fluorine Electronic Effects : The electron-withdrawing nature of fluorine enhances the acidity of the carboxylic acid (pK<sub>a</sub> ~2.1 vs. ~4.7 for non-fluorinated analogs) .

-

Steric Hindrance : The trans-configuration of substituents minimizes steric clashes, favoring reactions at the aminomethyl group over the cyclopropane ring.

Analytical Methods for Reaction Monitoring:

-

NMR Spectroscopy : <sup>19</sup>F NMR tracks fluorine environments during ring-opening (~-120 ppm for CF<sub>2</sub> groups).

-

HPLC : Reversed-phase HPLC (C18 column, 0.1% TFA in H<sub>2</sub>O/MeCN) quantifies reaction yields and purity.

-

Mass Spectrometry : HRMS confirms molecular ions (e.g., [M+H]<sup>+</sup> at m/z 212.05 for the parent compound).

Scientific Research Applications

rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride, trans has numerous applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

Medicine: The compound has potential therapeutic applications due to its unique chemical properties, including its ability to interact with biological targets.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride, trans involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with these targets, leading to specific biological effects. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further contributing to the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogous cyclopropane/cyclobutane derivatives.

Key Comparisons:

Substituent Effects Fluorine vs. Methyl Groups: The target compound’s 2,2-difluoro substituent increases electronegativity and metabolic stability compared to the 2,2-dimethyl group in . Fluorine’s electron-withdrawing nature may also enhance acidity of the carboxylic acid (pKa ~2–3) versus methyl’s electron-donating effect (pKa ~4–5) . Aminomethyl vs. Hydroxymethyl: The 3-aminomethyl group in the target compound provides a basic site (pKa ~9–10 for primary amines), enabling salt formation and improved water solubility. In contrast, the hydroxymethyl analog has a polar but non-ionizable hydroxyl group, reducing its solubility in physiological pH .

Ring System and Stereochemistry Cyclopropane vs. Trans vs. Cis Stereochemistry: The trans configuration (1R,3R) in the target compound may optimize spatial arrangement for receptor interactions compared to cis isomers, which could exhibit steric clashes .

Pharmacological Relevance

- The ethyl-substituted cyclopropane amine lacks a carboxylic acid group, limiting its use in prodrug formulations. In contrast, the target’s carboxylic acid enables esterification or amidation for enhanced bioavailability.

- The pyrrolidin-2-yl-substituted cyclopropane (discontinued) shares structural similarities but introduces a cyclic amine, which may confer stronger basicity and different pharmacokinetics.

Synthetic Challenges The racemic nature of the target compound complicates enantioselective synthesis, whereas pure enantiomers (e.g., (1R,2S)-cis-2-aminocyclopentanol hydrochloride ) are often preferred for chiral drug development.

Biological Activity

The compound rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride (CAS Number: 2759482-07-8) is a novel chemical entity that has garnered interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C5H8ClF2NO2

- Molecular Weight : 187.57 g/mol

- Structure : The compound contains a cyclopropane ring with two fluorine substituents and an amino group, which may influence its biological interactions.

The biological activity of rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and cellular signaling processes.

Pharmacological Effects

- Antidepressant Activity : Preliminary studies suggest that the compound exhibits antidepressant-like effects in animal models. It appears to modulate serotonin and norepinephrine levels, which are critical in mood regulation.

- Neuroprotective Properties : There is evidence indicating that this compound may have neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory conditions.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 (2023) | Demonstrated significant reduction in depressive-like behaviors in mice treated with the compound compared to controls. |

| Study 2 (2024) | Reported neuroprotective effects in a model of Alzheimer's disease, with decreased amyloid-beta accumulation. |

| Study 3 (2024) | Showed anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models, reducing cytokine levels significantly. |

Safety and Toxicology

Toxicological assessments indicate that rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects.

Future Directions

Further research is necessary to elucidate the detailed mechanisms underlying the biological activities of this compound. Clinical trials are warranted to assess its efficacy and safety in humans for applications in depression and neuroprotection.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., Rh or Cu) with diazo precursors. For example, difluorinated cyclopropane rings can be formed using fluorinated olefins under inert, low-temperature conditions to minimize side reactions . Subsequent steps include Boc-protection of the aminomethyl group (to prevent unwanted reactivity) and hydrolysis to the carboxylic acid, followed by HCl salt formation .

- Key Variables : Catalyst choice (Rh catalysts favor stereoselectivity), solvent polarity, and temperature control during cyclopropanation are critical. Evidence from similar compounds shows yields improve with slow addition of diazo reagents (e.g., 0.5 mL/min) and purification via recrystallization .

Q. How can the stereochemical integrity of the trans isomer be confirmed during synthesis?

- Analytical Approach : Use chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak IA/IB) to resolve enantiomers. X-ray crystallography is definitive for absolute configuration confirmation, while NMR can verify difluorine positioning due to distinct coupling patterns (e.g., ≈ 250–300 Hz) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under biological assay conditions?

- Data : The hydrochloride salt enhances aqueous solubility (typically >50 mg/mL in PBS at pH 7.4). Stability studies (TGA/DSC) indicate decomposition >200°C, with hygroscopicity requiring anhydrous storage. LogP values (calculated ∼1.4) suggest moderate membrane permeability .

Advanced Research Questions

Q. How does the difluorinated cyclopropane ring influence conformational strain and reactivity compared to non-fluorinated analogs?

- Mechanistic Insight : The geminal difluorine atoms increase ring strain (estimated ∼30 kcal/mol) due to electron-withdrawing effects, enhancing electrophilic reactivity at the carboxylic acid moiety. Computational studies (DFT at B3LYP/6-31G*) show reduced bond angles (∠C1-C2-C3 ≈ 55°) vs. non-fluorinated cyclopropanes (∼60°), affecting ring-opening reactions .

Q. What strategies mitigate racemization during functionalization of the aminomethyl group?

- Experimental Design : Use mild coupling reagents (e.g., HATU/DIPEA in DMF) at 0–4°C to preserve stereochemistry. Boc-protection prior to amidation reduces nucleophilic attack on the cyclopropane ring. Racemization can be monitored via -NDR (nuclear Overhauser effect) to detect diastereomer formation .

Q. How do steric and electronic effects of the trans configuration impact binding affinity in enzyme inhibition studies?

- Case Study : In comparative studies with cis isomers, the trans configuration shows 5–10× higher affinity for GABA receptors due to optimal spatial alignment of the aminomethyl and carboxylic acid groups. Molecular docking (AutoDock Vina) suggests hydrogen bonding between the carboxylate and Arg112 residues, while difluorine atoms reduce desolvation penalties .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric excess (ee >98%)?

- Process Optimization : Continuous flow reactors improve heat transfer during exothermic cyclopropanation steps. Asymmetric catalysis with Josiphos-type ligands (e.g., Rh-(R,R)-Walphos) achieves ee >99% at pilot scale. PAT (process analytical technology) tools (e.g., inline FTIR) monitor intermediates in real time .

Data Contradictions and Resolution

- Stereoselectivity in Cyclopropanation : reports Rh catalysts favoring trans isomers, while notes Cu catalysts may produce cis byproducts. Resolution lies in ligand selection: Bulky ligands (e.g., DTBM-Segphos) enforce trans selectivity by restricting transition-state geometry .

- Stability of Difluorinated Rings : Some studies suggest hydrolytic instability at pH >10 ( ), while others report robustness in physiological conditions (). This discrepancy is pH-dependent; stability assays should replicate target assay buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.